Boc-ala-gly-osu
CAS No.: 74535-75-4
Cat. No.: VC21544936
Molecular Formula: C14H21N3O7
Molecular Weight: 343.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74535-75-4 |
|---|---|
| Molecular Formula | C14H21N3O7 |
| Molecular Weight | 343.33 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |
| Standard InChI | InChI=1S/C14H21N3O7/c1-8(16-13(22)23-14(2,3)4)12(21)15-7-11(20)24-17-9(18)5-6-10(17)19/h8H,5-7H2,1-4H3,(H,15,21)(H,16,22)/t8-/m0/s1 |
| Standard InChI Key | WONRGZBZQQESHS-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
| SMILES | CC(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Introduction
The compound's identity can be verified through several chemical identifiers, allowing researchers to accurately reference and utilize this reagent in their work:
| Identifier Type | Value |
|---|---|
| CAS Number | 74535-75-4 |
| Molecular Formula | C14H21N3O7 |
| Molecular Weight | 343.33 g/mol |
| Standard InChIKey | WONRGZBZQQESHS-QMMMGPOBSA-N |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |
| Common Name | Boc-ala-gly-osu |
Structural Components and Features
The structure of Boc-ala-gly-osu comprises three essential components that determine its functionality in peptide synthesis applications. Understanding these structural elements is crucial for appreciating the compound's role in peptide chemistry and its interaction with other amino acids during the synthesis process.
The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the amino terminus during peptide synthesis. Located at the N-terminus of the alanine residue, this carbamate-based protecting group prevents unwanted side reactions during peptide coupling. The Boc group contains a tert-butyl moiety (C(CH3)3) attached to a carbamate functionality, making it stable under basic conditions but readily removable under acidic conditions, typically using trifluoroacetic acid (TFA) .
The strategic advantage of the Boc group lies in its orthogonality to other protecting groups employed in peptide synthesis, allowing for selective deprotection strategies. This enables the sequential addition of amino acids during peptide chain elongation without compromising previously formed peptide bonds.
The Alanine-Glycine Dipeptide Backbone
The central component of Boc-ala-gly-osu is the dipeptide backbone consisting of alanine (Ala) and glycine (Gly) residues. The alanine residue, with its methyl side chain, contributes to the stereochemistry of the compound, while the glycine residue, with its hydrogen side chain, provides flexibility to the peptide backbone.
The alanine component in Boc-ala-gly-osu maintains the S configuration at its alpha carbon, aligning with the naturally occurring L-alanine found in proteins. This stereochemical specificity is crucial for the biological compatibility of peptides synthesized using this compound. The glycine component, being achiral, serves as a flexible linker that can accommodate various conformational arrangements in the resulting peptides.
The N-hydroxysuccinimide Ester Functionality
The N-hydroxysuccinimide (OSu) ester at the C-terminus of the glycine residue is the reactive component that facilitates peptide bond formation. This activated ester is highly susceptible to nucleophilic attack by free amino groups from other amino acids or peptides, resulting in the formation of amide bonds with the release of N-hydroxysuccinimide.
The OSu ester's reactivity stems from the good leaving group capability of N-hydroxysuccinimide during aminolysis reactions. This property makes Boc-ala-gly-osu particularly effective for coupling reactions in peptide synthesis, as it promotes rapid and efficient amide bond formation while minimizing racemization and side reactions.
Synthesis Methods
The synthesis of Boc-ala-gly-osu typically involves several sequential reactions, beginning with individual protected amino acids and culminating in the activated OSu ester form. The synthetic pathway reflects standard peptide chemistry procedures while accommodating the specific structural requirements of this compound.
General Synthetic Approach
The synthesis of Boc-ala-gly-osu generally follows a sequential approach that involves protecting group installation, peptide bond formation, and activation through OSu ester formation. The typical procedure involves the reaction of Boc-Ala-Gly-OH with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction is usually conducted in an anhydrous solvent like dichloromethane at room temperature to prevent hydrolysis of the activated ester.
The synthesis can be broken down into the following key steps:
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Protection of L-alanine with the Boc group to form Boc-Ala-OH
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Coupling of Boc-Ala-OH with glycine to form the dipeptide Boc-Ala-Gly-OH
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Activation of the carboxyl group through OSu ester formation to yield Boc-ala-gly-osu
Detailed Synthesis Procedure
For the preparation of related compounds in peptide synthesis, researchers have documented specific reaction conditions. For instance, when synthesizing the depsipeptide Boc-Ala-O-Gly, the succinimide ester of Boc-Ala-OH (Boc-Ala-OSu) is reacted with glycolic acid under argon in the presence of diisopropylethylamine and methylene chloride . After completion of the reaction, typically around 12 hours, the mixture is neutralized with hydrochloric acid and extracted with ethyl acetate, followed by flash chromatography to isolate the desired product .
By analogy, the synthesis of Boc-ala-gly-osu would involve similar reaction conditions but using glycine derivatives instead of glycolic acid. The purity and identity of the final product can be established using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Alternative Synthesis Approaches
Alternative approaches to synthesizing Boc-ala-gly-osu might involve solid-phase methods, where the glycine component is first attached to a resin, followed by coupling with Boc-alanine and subsequent cleavage from the resin with simultaneous formation of the OSu ester. This approach can be particularly advantageous for larger-scale preparations or when integration into automated peptide synthesis workflows is desired.
Applications in Peptide Chemistry
Boc-ala-gly-osu serves as a crucial building block in peptide synthesis, with applications spanning various fields of research and development. Its unique structural features make it particularly valuable for certain types of peptide chemistry applications.
Role in Peptide Synthesis
The activated OSu ester facilitates efficient coupling with the amino group of the next amino acid or peptide, forming an amide bond under mild conditions. This property makes Boc-ala-gly-osu suitable for both solution-phase and solid-phase peptide synthesis methods, providing flexibility in synthetic approaches based on the specific requirements of the target peptide.
Applications in Bioconjugation Chemistry
Beyond conventional peptide synthesis, Boc-ala-gly-osu finds applications in bioconjugation chemistry, where peptides are attached to other biomolecules or synthetic structures. The compound's reactivity profile makes it suitable for selective coupling reactions with proteins, oligonucleotides, or synthetic polymers bearing free amino groups.
Research Applications and Case Studies
Boc-ala-gly-osu and related compounds have been employed in various research contexts, demonstrating their utility across different scientific disciplines. Though specific research utilizing Boc-ala-gly-osu itself is limited in the provided search results, related compounds provide insight into potential applications.
Applications in Proteomics Research
In proteomics research, compounds similar to Boc-ala-gly-osu have been utilized for advanced protein analysis techniques. For instance, the systematic evaluation of Boc-Ala-OSu and Boc-Gly-OSu reactions has led to optimized conditions for peptide labeling, side-product elimination, and Boc deprotection in the context of the TAG-TMTpro approach . This approach enables the comparison of up to 18 samples in a single mass spectrometry analysis, significantly enhancing throughput in proteomic studies.
The TAG-TMTpro method demonstrated good identification reproducibility and reliable quantitative accuracy, tripling the multiplexing capacity of TMTpro reagents . By analogy, Boc-ala-gly-osu could potentially be employed in similar proteomic applications, particularly where the alanine-glycine motif offers specific advantages for peptide identification or quantification.
Applications in Structural Studies
The alanine-glycine sequence incorporated through Boc-ala-gly-osu can play a significant role in peptide structure and function. Glycine, being the smallest amino acid with high conformational flexibility, often serves as a flexible linker in peptide structures, while alanine provides modest hydrophobicity and stabilizing effects through its methyl side chain.
In structural studies similar to those utilizing the depsipeptide Boc-Ala-O-Gly, researchers have incorporated specific amino acid sequences to investigate DNA-binding properties . For example, Boc-Ala-O-Gly has been used in the synthesis of peptide libraries for identifying key amino acid-DNA contacts. After incorporating this unit once per peptide at a unique position within the loop region, the library was passed over a DNA affinity column, and bound peptides were eluted with increasing concentrations of KCl . Such methodologies could potentially be adapted for studies using Boc-ala-gly-osu, particularly in contexts where the alanine-glycine motif is relevant to the binding or structural properties under investigation.
Pharmaceutical Research Applications
In pharmaceutical research, peptides synthesized using compounds like Boc-ala-gly-osu serve as important tools for drug discovery and development. The alanine-glycine sequence can be found in various bioactive peptides, and the efficient incorporation of this motif through Boc-ala-gly-osu can facilitate the synthesis of peptide libraries for screening potential therapeutic candidates.
The incorporation of specific peptide sequences using Boc chemistry has been demonstrated in the synthesis of glycosylated peptide thioesters . In this context, the Boc strategy was employed to prepare peptides that were subsequently used in segment condensation methods to assemble larger peptide structures . Similar principles could apply to pharmaceutical applications involving Boc-ala-gly-osu, particularly in the synthesis of complex peptide therapeutics requiring the alanine-glycine sequence.
Comparative Analysis
To understand the unique properties and applications of Boc-ala-gly-osu, it is valuable to compare it with similar compounds used in peptide synthesis. This comparison highlights the specific advantages and limitations of Boc-ala-gly-osu relative to other commonly used reagents.
Comparison with Related Compounds
The following table compares Boc-ala-gly-osu with related compounds commonly used in peptide synthesis:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Primary Applications |
|---|---|---|---|---|
| Boc-ala-gly-osu | C14H21N3O7 | 343.33 | Dipeptide with OSu activation | Incorporation of Ala-Gly sequence in peptides |
| Boc-Gly-OSu | C11H16N2O6 | 272.25 | Single amino acid with OSu activation | Introduction of glycine residues in peptides |
| Boc-Ala-OSu | C12H18N2O5 | 270.28 | Single amino acid with OSu activation | Introduction of alanine residues in peptides |
| Boc-Pro-OSu | C14H20N2O5 | 296.32 | Cyclic amino acid with OSu activation | Introduction of proline residues in peptides |
As shown in the table, Boc-ala-gly-osu differs from the other compounds primarily in being a dipeptide rather than a single amino acid derivative. This characteristic allows for the direct incorporation of the alanine-glycine sequence in a single coupling step, potentially improving synthesis efficiency for peptides containing this motif.
Limitations of Boc-ala-gly-osu:
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More structurally complex than single amino acid derivatives, potentially resulting in lower reactivity in certain contexts
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Limited flexibility in sequence variation compared to using individual amino acids
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Potentially higher cost compared to sequential addition of individual amino acids
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May have limited availability compared to more commonly used single amino acid derivatives
Selection Criteria for Specific Applications
The choice between Boc-ala-gly-osu and other reagents depends on several factors:
For peptides containing multiple alanine-glycine sequences or where this motif is particularly critical to the peptide's function, Boc-ala-gly-osu may offer significant advantages. Conversely, for peptides where this sequence occurs infrequently or where flexibility in amino acid selection is paramount, individual amino acid derivatives might be more suitable.
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